molecular formula C11H8N4O2S2 B1361400 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide CAS No. 64047-46-7

4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide

Cat. No. B1361400
CAS RN: 64047-46-7
M. Wt: 292.3 g/mol
InChI Key: HZRFQEQYOQGXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide” is a chemical compound with the molecular formula C11H8N4O2S2 . It is used for proteomics research applications .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C11H8N4O2S2 . The molecular weight of the compound is 292.34 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula C11H8N4O2S2 and molecular weight 292.34 . More detailed properties like melting point, boiling point, and density are not available in the resources.

Scientific Research Applications

1. Corrosion Inhibition Properties

Piperidine derivatives, including structures related to 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to assess the adsorption behaviors of these derivatives, providing insights into their reactivity parameters and binding energies on metal surfaces (Kaya et al., 2016).

2. Carbonic Anhydrase Inhibition

Research involving derivatives of this compound has shown potential in inhibiting carbonic anhydrase isozymes. These compounds are designed to strongly inhibit certain isozymes, which could be beneficial in treating glaucoma through topical applications (Casini et al., 2002).

3. Antimycobacterial Activity

Some novel thiourea derivatives bearing the benzenesulfonamide moiety have demonstrated significant activity against Mycobacterium tuberculosis. This includes compounds derived from N-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide, highlighting the potential for these compounds in tuberculosis treatment (Ghorab et al., 2017).

4. Anti-Tumor Activity

Derivatives of this compound have been investigated for their anti-tumor properties. Studies have shown that certain derivatives can be more effective than standard drugs like doxorubicin, suggesting a potential role in cancer therapy (Alqasoumi et al., 2009).

5. Antimicrobial and Antiviral Activities

Research into N-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide derivatives has demonstrated their antimicrobial and antiviral potentials. This includes applications in targeting HIV-1 and other microbial pathogens, indicating a broad scope of therapeutic uses (Brzozowski & Sa̧czewski, 2007).

properties

IUPAC Name

4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S2/c16-19(17,15-11-12-6-1-7-13-11)10-4-2-9(3-5-10)14-8-18/h1-7H,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRFQEQYOQGXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214125
Record name Isothiocyanic acid, p-(2-pyrimidylsulfamyl)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64047-46-7
Record name Isothiocyanic acid, p-(2-pyrimidylsulfamyl)phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC403393
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isothiocyanic acid, p-(2-pyrimidylsulfamyl)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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